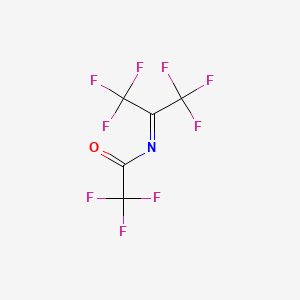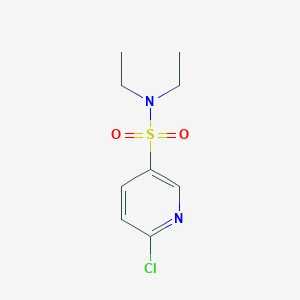
2,2,2-trifluoro-N-(1,1,1,3,3,3-hexafluoropropan-2-ylidene)acetamide
概要
説明
2,2,2-Trifluoro-N-(1,1,1,3,3,3-hexafluoropropan-2-ylidene)acetamide is a fluorinated organic compound known for its unique chemical properties. It is characterized by the presence of trifluoromethyl and hexafluoropropylidene groups, which contribute to its high stability and reactivity. This compound is used in various scientific research applications due to its distinctive chemical structure.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trifluoro-N-(1,1,1,3,3,3-hexafluoropropan-2-ylidene)acetamide typically involves the reaction of trifluoroacetic acid with hexafluoropropan-2-ylideneamine under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The process involves the following steps:
Preparation of Hexafluoropropan-2-ylideneamine: This intermediate is synthesized by reacting hexafluoropropan-2-one with ammonia.
Reaction with Trifluoroacetic Acid: The hexafluoropropan-2-ylideneamine is then reacted with trifluoroacetic acid in the presence of a dehydrating agent to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
2,2,2-Trifluoro-N-(1,1,1,3,3,3-hexafluoropropan-2-ylidene)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the trifluoromethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted acetamides.
科学的研究の応用
2,2,2-Trifluoro-N-(1,1,1,3,3,3-hexafluoropropan-2-ylidene)acetamide is widely used in scientific research due to its unique properties:
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials with enhanced stability and reactivity.
作用機序
The mechanism of action of 2,2,2-trifluoro-N-(1,1,1,3,3,3-hexafluoropropan-2-ylidene)acetamide involves its interaction with specific molecular targets. The compound’s fluorinated groups enhance its binding affinity to enzymes and proteins, leading to inhibition or modulation of their activity. The pathways involved include:
Enzyme Inhibition: The compound binds to the active site of enzymes, preventing substrate binding and subsequent catalytic activity.
Protein-Ligand Interactions: The fluorinated groups facilitate strong interactions with protein targets, influencing their conformation and function.
類似化合物との比較
Similar Compounds
2,2,2-Trifluoroacetamide: Similar in structure but lacks the hexafluoropropylidene group.
Hexafluoroisopropyl methacrylate: Contains hexafluoropropyl groups but differs in its functional groups.
1,1,1,3,3,3-Hexafluoroisopropanol: Shares the hexafluoropropyl group but is an alcohol rather than an amide.
Uniqueness
2,2,2-Trifluoro-N-(1,1,1,3,3,3-hexafluoropropan-2-ylidene)acetamide is unique due to the combination of trifluoromethyl and hexafluoropropylidene groups, which confer high stability, reactivity, and specificity in its interactions with molecular targets. This makes it particularly valuable in research and industrial applications where such properties are desired.
特性
IUPAC Name |
2,2,2-trifluoro-N-(1,1,1,3,3,3-hexafluoropropan-2-ylidene)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5F9NO/c6-3(7,8)1(4(9,10)11)15-2(16)5(12,13)14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KORGPNIUGIZHFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=NC(=O)C(F)(F)F)(C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5F9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10375357 | |
| Record name | 2,2,2-trifluoro-N-(1,1,1,3,3,3-hexafluoropropan-2-ylidene)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10375357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52225-57-7 | |
| Record name | 2,2,2-trifluoro-N-(1,1,1,3,3,3-hexafluoropropan-2-ylidene)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10375357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4H-thieno[3,2-c]chromene-2-carboxylic acid](/img/structure/B1621708.png)







![(2S)-2-[2-(3,5-dimethoxyphenyl)propan-2-yloxycarbonylamino]propanoic acid](/img/structure/B1621720.png)

![(3R-cis)-(-)-2,3-Dihydro-7a-methyl-3-phenylpyrrolo[2,1-b]oxazol-5(7aH)-one](/img/structure/B1621724.png)

